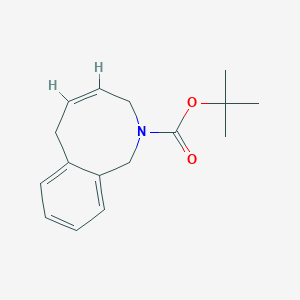

Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . This group is known for its steric bulk and its resistance to acid and base hydrolysis .

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a suitable electrophile . The specific synthesis route would depend on the structure of the desired product .Molecular Structure Analysis

Tert-butyl groups are known to be sterically bulky, which can influence the conformation and reactivity of the molecules they are part of . They can also affect the physical properties of the molecule, such as its solubility and melting point .Physical And Chemical Properties Analysis

Tert-butyl groups can influence the physical and chemical properties of the compounds they are part of. For example, they can increase the steric bulk of the molecule, affect its polarity, and influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Organic Optoelectronic Materials

Carbazole-based compounds, including Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate, play a crucial role in organic optoelectronic devices. Here’s why:

- Advantages : Carbazole compounds offer several advantages, such as low-cost starting materials, facile functionalization at the nitrogen atom, and easy linkage through the carbazole backbone .

Photophysics and Excited-State Dynamics

Understanding the photophysical behavior of this compound is essential for its practical applications:

- Excited-State Relaxation : Femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy reveal that the initially prepared singlet state (Sx) decays to the S1 state via internal conversion (IC). The S1 state exhibits absorption peaks at 350, 600, and 1100 nm with a lifetime of 13–15 ns. Energy transfer to the solvent occurs within 8–20 ps. The triplet state (T1) is populated by intersystem crossing (ISC) from S1, with a typical quantum yield of 51–56% .

- Radical Cation Formation : Two-photon excitation leads to the formation of a small amount of the radical cation .

Biologically Active Precursor

Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: (a derivative of EN300-6760106) serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Other Applications

While research is ongoing, consider exploring these additional applications:

Knötig, K. M., Gust, D., Lenzer, T., & Oum, K. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Photochem, 4(2), 163–178. DOI: 10.3390/photochem4020010 Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Springer. Link

Mecanismo De Acción

Direcciones Futuras

Tert-butyl groups are widely used in organic synthesis and materials science, and research is ongoing to develop new methods for their incorporation into complex molecules and materials . Future directions in this field could include the development of more efficient synthesis methods, the design of new tert-butyl-containing materials with improved properties, and the exploration of new applications for these compounds .

Propiedades

IUPAC Name |

tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-11-7-6-9-13-8-4-5-10-14(13)12-17/h4-8,10H,9,11-12H2,1-3H3/b7-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYOIFZPYIHIOA-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CCC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C/C=C\CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-[(Oxolan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2773381.png)

![2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid](/img/structure/B2773382.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2773391.png)

![2-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2773392.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2773393.png)

![[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2773394.png)

![ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2773395.png)